molecular formula C28H27N5O4S B2882653 N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide CAS No. 309968-90-9

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide

Cat. No.: B2882653
CAS No.: 309968-90-9
M. Wt: 529.62
InChI Key: FGQNKODEWNITSW-UHFFFAOYSA-N
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Description

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes an indolinyl group, a methoxyphenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of the Indolinyl Group: The indolinyl group is introduced via a nucleophilic substitution reaction, where an indole derivative reacts with an electrophilic carbonyl compound.

    Thioether Formation: The thioether linkage is formed by reacting a thiol with a suitable halide or sulfonate ester.

    Final Coupling: The final step involves coupling the triazole intermediate with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indolinyl and methoxyphenyl groups, leading to the formation of quinone or phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The triazole ring and methoxy groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonates are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, making them potential candidates for drug development. Studies could focus on their interactions with biological targets such as enzymes or receptors.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific biological pathways, offering possibilities for the treatment of diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide likely involves interactions with molecular targets such as enzymes or receptors. The triazole ring and indolinyl group may facilitate binding to active sites, while the methoxyphenyl group could enhance the compound’s stability and solubility. These interactions can modulate biological pathways, leading to specific effects.

Comparison with Similar Compounds

Similar Compounds

    N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(phenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide: Similar structure but lacks the methoxyphenyl group.

    N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide: Contains a chlorophenyl group instead of a methoxyphenyl group.

Uniqueness

The presence of the methoxyphenyl group in N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide distinguishes it from similar compounds. This group can influence the compound’s reactivity, solubility, and biological activity, making it unique in its class.

Properties

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O4S/c1-36-21-10-7-9-20(16-21)27(35)29-17-25-30-31-28(33(25)23-12-5-6-13-24(23)37-2)38-18-26(34)32-15-14-19-8-3-4-11-22(19)32/h3-13,16H,14-15,17-18H2,1-2H3,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQNKODEWNITSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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